5-Amino-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Amino-N-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with a pyrazole core structure. This compound is characterized by the presence of an amino group at the 5-position, a methyl group at the nitrogen atom, and a carboxamide group at the 3-position. It is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have been used as antiproliferative agents . They have shown significant activity against human cervical cancer cell lines .
Mode of Action
It’s known that pyrazole compounds can interact with their targets and cause changes that lead to antiproliferative effects .
Biochemical Pathways
It’s known that pyrazole compounds can affect various biochemical pathways, leading to their antiproliferative effects .
Pharmacokinetics
The solubility of the compound in various solvents suggests that it may have a certain degree of bioavailability .
Result of Action
It’s known that pyrazole compounds can have antiproliferative effects, suggesting that they may inhibit cell growth or division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide typically involves the condensation of β-ketonitriles with hydrazines. This method is highly versatile and allows for the efficient production of 5-aminopyrazoles . Another approach involves the reaction of acid chlorides with amines, which can yield pyrazole-3-carboxamides .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and carboxamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
5-Amino-N-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of bioactive molecules and pharmaceuticals.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: This compound has a similar pyrazole core but differs in the substitution pattern.
5-Amino-1H-pyrazolo[4,3-b]pyridine: This compound features a fused pyridine ring, offering different chemical properties.
5-Amino-4-aryl-1,2,3-triazole: This compound contains a triazole ring, which imparts unique reactivity.
Uniqueness
5-Amino-N-methyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
3-amino-N-methyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-7-5(10)3-2-4(6)9-8-3/h2H,1H3,(H,7,10)(H3,6,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFJIVQTQUITHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219743-33-5 |
Source
|
Record name | 5-amino-N-methyl-1H-pyrazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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